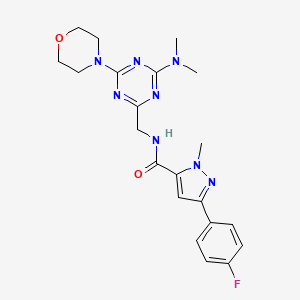

![molecular formula C19H15N3OS B2554642 7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol CAS No. 890091-05-1](/img/structure/B2554642.png)

7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol

説明

The compound “7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves numerous methods . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by spectral techniques including IR, 1 H-NMR, MS, and 13 C-NMR . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .Chemical Reactions Analysis

Pyrimidine derivatives exhibit potent anti-inflammatory effects. Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are characterized by their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against human cancer cell lines .科学的研究の応用

Anti-inflammatory Activity

Pyrrolo[2,3-d]pyrimidine derivatives, including closely related compounds to the specified chemical, have been synthesized and evaluated for their anti-inflammatory activities. Some derivatives demonstrated significant anti-inflammatory effects in vivo, highlighting the potential of these compounds for therapeutic applications in inflammation-related diseases (Mohamed, Kamel, & Abd El-hameed, 2013).

Antifolate Activity

A study on the design and synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential antifolate drugs showcased the efficacy of such compounds as dihydrofolate reductase (DHFR) inhibitors. This suggests their usefulness as antitumor agents and highlights the therapeutic relevance of pyrrolo[2,3-d]pyrimidine derivatives in cancer treatment (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Antifungal Activity

New pyrido[2,3-d]pyrimidine derivatives have shown significant antifungal activities. The synthesis of these compounds provides a foundation for developing new antifungal agents, indicating the versatility of pyrrolo[2,3-d]pyrimidine derivatives in addressing fungal infections (Hanafy, 2011).

Anticancer Potential

Ultrasound-mediated synthesis of novel thiadiazolo[3,2-α]pyrimidine derivatives related to pyrrolo[2,3-d]pyrimidine demonstrated significant in vitro anticancer activity against various human tumor cell lines. This highlights the potential of pyrrolo[2,3-d]pyrimidine derivatives in developing anticancer agents (Tiwari, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2016).

Antimicrobial and Anti-inflammatory Agents

Thienopyrimidine derivatives, structurally related to pyrrolo[2,3-d]pyrimidines, have shown remarkable antimicrobial and anti-inflammatory activities. This suggests that modifications in the pyrrolo[2,3-d]pyrimidine scaffold could lead to effective antimicrobial and anti-inflammatory drugs (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

作用機序

Safety and Hazards

将来の方向性

The future directions of research on pyrimidine derivatives include the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

特性

IUPAC Name |

7-(2-methoxyphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c1-23-16-10-6-5-9-15(16)22-11-14(13-7-3-2-4-8-13)17-18(22)20-12-21-19(17)24/h2-12H,1H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDZGLOGVAKLBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=C(C3=C2NC=NC3=S)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701326286 | |

| Record name | 7-(2-methoxyphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678178 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

890091-05-1 | |

| Record name | 7-(2-methoxyphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

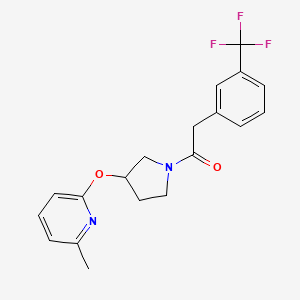

![3-[[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2554559.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2554562.png)

![[4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone](/img/structure/B2554563.png)

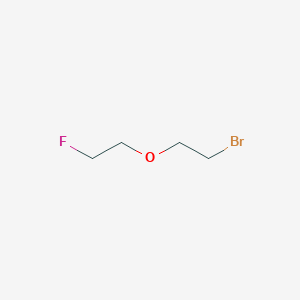

![(E)-4-(Dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamide](/img/structure/B2554564.png)

![1-Fluoro-4-[(4-{[(4-fluorophenyl)sulfanyl]methyl}benzyl)sulfanyl]benzene](/img/structure/B2554566.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2554569.png)

![Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate](/img/structure/B2554572.png)

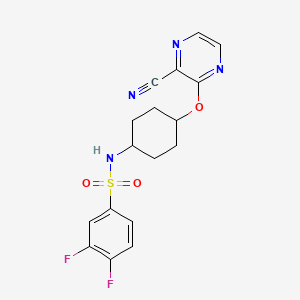

![2-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2554578.png)

![N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2554581.png)